3,6-Dibromoimidazo[1,2-a]pyridin-8-amine
Description
Significance of Imidazo[1,2-a]pyridine (B132010) Derivatives in Chemical Sciences
Imidazo[1,2-a]pyridine derivatives have garnered significant attention from the scientific community due to their wide array of pharmacological activities. nih.gov These compounds are recognized as "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity. rsc.org The versatility of this scaffold has led to the development of compounds with diverse therapeutic applications, including anti-ulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, and antituberculosis properties. nih.gov
Several commercially successful drugs are based on the imidazo[1,2-a]pyridine core, which underscores the clinical significance of this heterocyclic system. Notable examples include Zolpidem, a widely prescribed hypnotic for the treatment of insomnia, and Alpidem, an anxiolytic agent. The broad biological spectrum of these derivatives continues to drive research into new synthetic methodologies and novel therapeutic applications. researchgate.net
The significance of the imidazo[1,2-a]pyridine scaffold also extends to materials science. The inherent photophysical properties of these molecules, such as fluorescence, make them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. The ability to tune these properties through chemical modification further enhances their utility in this field.
Evolution of Research on Imidazo[1,2-a]pyridine Scaffolds
The exploration of imidazo[1,2-a]pyridine chemistry has evolved considerably since its initial discovery. Early research primarily focused on the synthesis of the core scaffold and the investigation of its fundamental chemical reactivity. A variety of synthetic strategies have been developed over the years, with the most common being the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-haloketone. organic-chemistry.org
In recent decades, research has shifted towards the development of more efficient and versatile synthetic methods, including multicomponent reactions, transition-metal-catalyzed cross-coupling reactions, and C-H functionalization. rsc.orgorganic-chemistry.org These advanced synthetic approaches have enabled the creation of large and diverse libraries of imidazo[1,2-a]pyridine derivatives for high-throughput screening and drug discovery programs.
The focus of biological investigation has also expanded from initial broad-spectrum screening to more targeted approaches. Modern research often involves the design of imidazo[1,2-a]pyridine derivatives that specifically interact with a particular enzyme or receptor implicated in a disease pathway. This has been facilitated by advancements in computational chemistry and a deeper understanding of structure-activity relationships (SAR).
Focus on Polyhalogenated and Substituted Imidazo[1,2-a]pyridine Systems: The Case of 3,6-Dibromoimidazo[1,2-a]pyridin-8-amine
Among the vast array of imidazo[1,2-a]pyridine derivatives, polyhalogenated and substituted systems have emerged as a particularly interesting subclass. The introduction of halogen atoms at various positions on the scaffold can significantly modulate the physicochemical and biological properties of the molecule. Halogens can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.
The specific compound, This compound , represents a compelling case study within this subclass. The presence of two bromine atoms, one on the imidazole (B134444) ring (position 3) and one on the pyridine (B92270) ring (position 6), along with an amine group at position 8, suggests a molecule with potentially unique and potent biological activity. While research on this specific dibrominated compound is not extensively documented in publicly available literature, its structural features can be analyzed in the context of related mono-brominated and aminated imidazo[1,2-a]pyridines to infer its potential significance. For instance, studies on 6-Bromoimidazo[1,2-a]pyridin-8-amine have highlighted its potential as a precursor for cyclin-dependent kinase-2 (CDK2) inhibitors. nih.gov
The synthesis of This compound would likely involve a multi-step process, starting with a suitably substituted aminopyridine, followed by cyclization and subsequent halogenation steps. The strategic placement of the bromo and amino substituents provides multiple points for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. The potential biological activities of this compound could span a range of therapeutic areas, given the known effects of halogenation and amination on the imidazo[1,2-a]pyridine scaffold.
Below is a data table summarizing the key molecular properties of the parent compound and the specific derivative in focus.
| Compound Name | Molecular Formula | Molecular Weight | General Significance |
| Imidazo[1,2-a]pyridine | C₇H₆N₂ | 118.14 g/mol | Core scaffold for a wide range of biologically active compounds. |
| This compound | C₇H₅Br₂N₃ | 290.95 g/mol | A polyhalogenated derivative with potential for enhanced biological activity and use as a synthetic intermediate. |
Structure
3D Structure
Properties
Molecular Formula |
C7H5Br2N3 |
|---|---|
Molecular Weight |
290.94 g/mol |
IUPAC Name |
3,6-dibromoimidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C7H5Br2N3/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H,10H2 |
InChI Key |
RKQFRFVLCKADLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Br)Br)N |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations in the Synthesis of 3,6 Dibromoimidazo 1,2 a Pyridin 8 Amine Analogs
Mechanistic Pathways of Cyclization Reactions Leading to Imidazo[1,2-a]pyridines
The formation of the imidazo[1,2-a]pyridine (B132010) core is most commonly achieved through the condensation of a 2-aminopyridine (B139424) derivative with a carbonyl compound or its equivalent. Several named reactions describe this transformation, each with a distinct mechanistic pathway.
One of the foundational methods is the Tschitschibabin reaction , which traditionally involves the reaction of a 2-aminopyridine with an α-haloketone. The mechanism commences with the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-haloketone, displacing the halide ion to form an N-phenacyl-2-aminopyridinium salt intermediate. Subsequent intramolecular cyclization occurs through the attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Multicomponent reactions (MCRs) have emerged as highly efficient methods for the one-pot synthesis of complex imidazo[1,2-a]pyridine derivatives. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, involving a 2-aminoazine, an aldehyde, and an isocyanide. nih.govbeilstein-journals.org The reaction is typically acid-catalyzed and initiates with the formation of an imine from the 2-aminopyridine and the aldehyde. nih.gov The isocyanide then undergoes a [4+1] cycloaddition with the iminium ion. Subsequent tautomerization and aromatization lead to the formation of a 3-aminoimidazo[1,2-a]pyridine derivative. nih.gov
Another significant cyclization strategy is the copper-catalyzed A3 coupling reaction , which combines a 2-aminopyridine, an aldehyde, and a terminal alkyne. The catalytic cycle is believed to involve the in situ formation of a propargylamine (B41283) from the aldehyde and alkyne, facilitated by the copper catalyst. The 2-aminopyridine then adds to this intermediate, followed by a copper-catalyzed 5-exo-dig cycloisomerization to construct the imidazo[1,2-a]pyridine skeleton. acs.orgnih.gov
The following table summarizes the key features of these cyclization mechanisms.
| Reaction Name | Key Reactants | Key Intermediates | Driving Force |
|---|---|---|---|
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | N-phenacyl-2-aminopyridinium salt | Aromatization |
| Groebke–Blackburn–Bienaymé Reaction | 2-Aminoazine, Aldehyde, Isocyanide | Iminium ion, Nitrilium ion | [4+1] Cycloaddition |
Understanding Regioselectivity in Halogenation and Amination Reactions
The functionalization of the pre-formed imidazo[1,2-a]pyridine ring system, particularly through halogenation and amination, is characterized by a high degree of regioselectivity, predominantly occurring at the C3 position. This preference is rooted in the electronic properties of the heterocyclic core.
The imidazo[1,2-a]pyridine ring is an electron-rich system, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and thus the most reactive site towards electrophiles. This can be rationalized by examining the resonance structures of the Wheland intermediate formed upon electrophilic attack. Attack at C3 allows for the positive charge to be delocalized over the imidazole (B134444) ring without disrupting the aromaticity of the pyridine (B92270) ring, leading to a more stable intermediate compared to attack at other positions. stackexchange.comechemi.com
Halogenation reactions, such as bromination and chlorination, typically proceed via an electrophilic aromatic substitution mechanism. Reagents like N-bromosuccinimide (NBS) or sodium bromite (B1237846) serve as sources of an electrophilic bromine species. organic-chemistry.org The reaction is initiated by the attack of the electron-rich C3 position of the imidazo[1,2-a]pyridine on the electrophilic halogen, forming a sigma complex. Subsequent deprotonation restores aromaticity and yields the 3-haloimidazo[1,2-a]pyridine.
Amination of the imidazo[1,2-a]pyridine core can also be directed to the C3 position. While direct electrophilic amination is challenging, alternative strategies involving radical or transition-metal-catalyzed pathways have been developed. For instance, visible-light-induced C-H amination can proceed through a radical mechanism where a nitrogen-centered radical is generated and adds to the C3 position. researchgate.net Electrochemical methods have also been employed, where the imidazo[1,2-a]pyridine is first oxidized to a radical cation, which is then attacked by a nucleophilic amine at the C3 position.
The table below outlines the factors governing regioselectivity in these reactions.
| Reaction Type | Position of Attack | Mechanistic Rationale | Key Factors |
|---|---|---|---|
| Electrophilic Halogenation | C3 | Formation of the most stable Wheland intermediate. stackexchange.comechemi.com | Electronic density at C3, Stability of the sigma complex. |
| Radical Amination | C3 | Addition to the most electron-rich and sterically accessible position. | Generation of nitrogen-centered radical, Stability of the resulting radical intermediate. |
Radical Reaction Mechanisms in Functionalization of Imidazo[1,2-a]pyridines
Radical reactions have become a powerful tool for the direct C-H functionalization of imidazo[1,2-a]pyridines, offering pathways to introduce a wide range of substituents that are not easily accessible through traditional ionic chemistry. rsc.org These reactions are often initiated by photoredox catalysis or thermal decomposition of radical precursors.
A common mechanistic motif in the photocatalytic functionalization of imidazo[1,2-a]pyridines involves the generation of a radical species which then adds to the electron-rich C3 position of the heterocycle. For example, in the trifluoromethylation of imidazo[1,2-a]pyridines using a suitable CF3 source and a photocatalyst, the reaction is initiated by the visible-light-excited photocatalyst, which promotes the formation of a trifluoromethyl radical (•CF3). nih.gov This radical then adds to the C3 position of the imidazo[1,2-a]pyridine to form a radical intermediate. Subsequent oxidation of this intermediate, followed by deprotonation, yields the 3-trifluoromethylated product and regenerates the photocatalyst. nih.govmdpi.com
Radical scavenging experiments are often conducted to support the proposed radical mechanism. The addition of radical inhibitors, such as TEMPO or 1,1-diphenylethylene, can significantly slow down or completely quench the reaction, providing strong evidence for the involvement of radical intermediates.
The following is a generalized mechanism for the photocatalytic C3-functionalization of imidazo[1,2-a]pyridines:
Excitation: The photocatalyst (PC) absorbs visible light to reach an excited state (PC*).
Radical Generation: The excited photocatalyst interacts with a radical precursor (R-X) to generate the radical species (R•).
Radical Addition: The radical (R•) adds to the C3 position of the imidazo[1,2-a]pyridine (ImP) to form a radical intermediate (ImP-R•).
Oxidation and Deprotonation: The radical intermediate is oxidized to a carbocation, which then loses a proton to afford the final product (ImP-R) and regenerate the ground-state photocatalyst.
Role of Catalysis in Direct Functionalization and Bond Formation
Catalysis plays a pivotal role in the efficient and selective synthesis and functionalization of imidazo[1,2-a]pyridine analogs. Both transition-metal catalysts and organocatalysts have been extensively employed to facilitate key bond-forming steps.
Copper catalysis is particularly prominent in the synthesis of the imidazo[1,2-a]pyridine core via multicomponent reactions like the A3 coupling. In this context, the copper catalyst is believed to activate the terminal alkyne towards nucleophilic attack and facilitate the subsequent cycloisomerization step. acs.orgnih.gov The choice of copper source and ligands can influence the reaction efficiency and substrate scope.
In the realm of direct C-H functionalization, photoredox catalysis has revolutionized the field. As discussed in the previous section, photocatalysts, often based on iridium or ruthenium complexes, can harness the energy of visible light to generate radical intermediates under mild conditions. nih.govmdpi.com This allows for the formation of C-C, C-N, and C-S bonds at the C3 position with high regioselectivity. The catalytic cycle relies on a series of single-electron transfer (SET) events, where the excited photocatalyst can act as either an oxidant or a reductant to initiate the desired radical cascade. mdpi.com
Iodine-catalyzed reactions have also been reported for the synthesis of imidazo[1,2-a]pyridines. In these cases, iodine can act as a Lewis acid to activate the reactants. For instance, in a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, iodine can activate the initially formed imine towards nucleophilic attack by the isocyanide.
The table below highlights the role of different catalysts in the synthesis and functionalization of imidazo[1,2-a]pyridines.
| Catalyst Type | Reaction | Role of Catalyst | Mechanistic Feature |
|---|---|---|---|
| Copper Salts (e.g., CuI, CuSO4) | A3 Coupling | Activation of alkyne, promotion of cycloisomerization. acs.orgnih.gov | Lewis acid catalysis, π-acid activation. |
| Photoredox Catalysts (e.g., Ir(ppy)3) | C-H Functionalization | Generation of radical intermediates via SET. nih.govmdpi.com | Single-electron transfer, radical cascade. |
Derivatization and Advanced Functionalization Strategies for 3,6 Dibromoimidazo 1,2 a Pyridin 8 Amine
Palladium-Catalyzed Cross-Coupling Reactions at Bromine Positions
The presence of two bromine atoms at the C-3 and C-6 positions of the imidazo[1,2-a]pyridine (B132010) core provides reactive handles for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation at C-3 and C-6
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds, typically between an organoboron compound and an organic halide. For 3,6-Dibromoimidazo[1,2-a]pyridin-8-amine, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C-3 and C-6 positions. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov
The general approach involves reacting the dibrominated substrate with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. Microwave-assisted Suzuki-Miyaura coupling has been shown to be particularly effective for the arylation of halogenated imidazo[1,2-a]pyridines, leading to good yields in short reaction times. imist.mamedjchem.com The choice of catalyst, ligands, and reaction conditions can influence the selectivity and efficiency of the coupling at each bromine-substituted position. nih.govnih.govresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromo-Pyridine Derivatives
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Effective for various functionalized arylboronic acids. nih.gov |
| Pd(OAc)₂ | PPh₃ | Various | Various | RT - High | Microwave irradiation can significantly shorten reaction times. imist.ma |
This table presents generalized conditions based on reactions with similar substrates and is for illustrative purposes.
Buchwald-Hartwig Amination for Diverse 8-Amino Functionalization
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org While the primary amino group at the C-8 position of this compound is already present, this methodology is crucial for further derivatization. For instance, it can be used to introduce a variety of aryl or alkyl groups onto the exocyclic amine, creating secondary or tertiary amines.
The reaction involves the coupling of an aryl or vinyl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine ligands has been critical to the broad applicability of this reaction, allowing for the coupling of a wide range of amine and halide partners under mild conditions. organic-chemistry.orglibretexts.org This reaction is a cornerstone of modern synthetic chemistry for preparing arylamines. wikipedia.org
Table 2: Key Components in Buchwald-Hartwig Amination
| Component | Function | Common Examples |
|---|---|---|
| Palladium Precatalyst | The active catalyst source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes the catalyst and facilitates the reaction cycle | BINAP, Xantphos, Brettphos libretexts.orgresearchgate.net |
| Base | Activates the amine and facilitates catalyst regeneration | NaOtBu, K₂CO₃, Cs₂CO₃ |
This table outlines the general components required for the Buchwald-Hartwig amination reaction.
Sonogashira and Heck Coupling for Alkyne and Alkene Introductions
To introduce unsaturation in the form of alkyne and alkene moieties at the C-3 and C-6 positions, the Sonogashira and Heck coupling reactions are employed, respectively.
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgscirp.org This reaction is highly efficient for creating C(sp²)-C(sp) bonds and provides a direct route to alkynyl-substituted imidazo[1,2-a]pyridines. scirp.orgsoton.ac.uk These products can serve as versatile intermediates for further transformations.
The Heck coupling reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This method allows for the introduction of vinyl groups at the C-3 and C-6 positions of the dibrominated scaffold. The reaction is sensitive to the electronic properties of the aryl halide, and careful optimization of conditions is often necessary to achieve high yields and selectivity. nih.gov
C-H Functionalization of Imidazo[1,2-a]pyridine Derivatives
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized substrates. researchgate.netbohrium.comcolab.ws For imidazo[1,2-a]pyridine derivatives, the C-H bonds, particularly at the C-3 position, are susceptible to various functionalization reactions.
Visible Light-Induced C-H Functionalization Strategies
In recent years, visible-light photoredox catalysis has become a prominent method for C-H functionalization due to its mild reaction conditions and environmentally friendly nature. dntb.gov.uaresearchgate.netnih.govbohrium.com These reactions typically involve a photosensitizer that, upon absorbing visible light, initiates a single-electron transfer (SET) process, generating radical intermediates that can react with the imidazo[1,2-a]pyridine ring. mdpi.com
This strategy has been successfully applied to achieve a variety of transformations on the imidazo[1,2-a]pyridine skeleton, including:
Trifluoromethylation and Perfluoroalkylation : The introduction of fluorine-containing groups can significantly alter the biological properties of a molecule. mdpi.com
Aminoalkylation : This involves the formation of a C-C bond to introduce an amine-containing alkyl group. mdpi.com
Sulfenylation and Phosphorylation : These reactions introduce sulfur and phosphorus moieties, respectively, which are present in many bioactive molecules. mdpi.comnih.gov
These light-induced methods offer a green alternative to traditional C-H functionalization techniques that often require harsh conditions or stoichiometric oxidants. dntb.gov.uaresearchgate.netnih.govbohrium.com
Oxidative Coupling and Other Metal-Catalyzed C-H Activations
Transition-metal catalysis, particularly with palladium and copper, is a well-established approach for the direct C-H functionalization of heterocycles. nih.govthieme-connect.com Oxidative C-H/C-H cross-coupling reactions allow for the direct formation of a bond between two different C-H bonds, representing a highly efficient synthetic strategy. thieme-connect.com
For imidazo[1,2-a]pyridines, palladium-catalyzed direct oxidative coupling with electron-rich heterocycles like thiophenes and furans has been reported. thieme-connect.com Copper-catalyzed C-H functionalization is also a common method for synthesizing derivatives of this scaffold. nih.govorganic-chemistry.org These reactions often proceed through a concerted metalation-deprotonation mechanism or via electrophilic attack of the metal catalyst on the electron-rich heterocycle. The regioselectivity of these reactions is a key aspect, with the C-3 position being the most common site of functionalization due to its electron-rich nature. researchgate.net
Late-Stage Functionalization of the this compound Scaffold
Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late step in its synthesis. nih.gov This strategy is highly valued as it allows for the rapid diversification of advanced intermediates without the need to re-synthesize the core structure. For a scaffold like this compound, LSF can proceed via two main pathways: functionalization of the existing carbon-hydrogen (C-H) bonds or derivatization of the carbon-bromine (C-Br) bonds.
The imidazo[1,2-a]pyridine ring system is electron-rich, making it amenable to direct C-H functionalization. researchgate.net The C3 position is the most nucleophilic and is frequently the target for electrophilic and radical substitutions. nih.govresearchgate.net Modern photocatalytic methods have proven particularly effective for a range of C3-functionalizations, including aminoalkylation, perfluoroalkylation, and sulfonamidation. nih.gov Research has shown that imidazo[1,2-a]pyridine substrates bearing bromo substituents on the pyridine (B92270) ring are well-tolerated in these transformations, suggesting that the 3,6-dibromo scaffold would be a viable candidate for such reactions. nih.gov
Beyond C-H activation, the two bromine atoms on the scaffold serve as versatile handles for traditional cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings would allow for the introduction of aryl, vinyl, and amino moieties at the C3 and C6 positions.
A more advanced strategy involves using the inherent functionality of the molecule to direct C-H activation at other sites. The 8-amino group, for instance, can act as a built-in directing group in palladium-catalyzed reactions, enabling selective functionalization of specific C-H bonds. rsc.orgresearchgate.net
Below is a table summarizing potential late-stage functionalization reactions applicable to the scaffold, based on established methods for related compounds.
| Reaction Type | Position | Reagents & Conditions | Introduced Group | Reference |
|---|---|---|---|---|
| C3-Aminoalkylation | C3 | N-aryl glycines, photocatalyst (e.g., CsPbBr3), visible light | Aminomethyl groups | nih.gov |
| C3-Sulfonamidation | C3 | Sulfamides, photocatalyst, visible light | Sulfonamide groups | nih.gov |
| C3-Perfluoroalkylation | C3 | Perfluoroalkyl iodides, visible light (EDA complex) | Perfluoroalkyl chains (e.g., -CF3) | nih.gov |
| Suzuki Cross-Coupling | C3, C6 | Aryl boronic acid, Pd catalyst, base | Aryl or heteroaryl groups | nih.gov |
| Buchwald-Hartwig Amination | C3, C6 | Amine, Pd catalyst, base | Substituted amino groups |
Chemoselective Modifications of the 8-Amino Group and Imidazo[1,2-a]pyridine Nitrogen Atoms
The this compound molecule possesses three distinct types of nitrogen atoms, each with unique electronic properties, which is the key to achieving chemoselective modifications.
8-Amino Group (Exocyclic) : A primary arylamine-like group. Its nucleophilicity is influenced by the electron-withdrawing nature of the fused heterocyclic ring system.
N1 (Imidazole Ring) : A pyrrole-type nitrogen. Its lone pair of electrons is a crucial part of the 5-membered ring's aromatic sextet, rendering it significantly less basic and nucleophilic.
N4 (Pyridine Ring) : A pyridine-type nitrogen. Its lone pair is located in an sp² orbital outside the aromatic system, making it the most basic site in the molecule and a likely target for protonation or reaction with strong electrophiles like alkylating agents.
This hierarchy of reactivity allows for selective transformations. The 8-amino group can typically be acylated or sulfonylated under standard conditions without affecting the ring nitrogens, particularly the less reactive N1 atom.
Furthermore, the 8-amino group can be used as a powerful tool for directing reactions. It can form a chelation complex with a metal catalyst, such as palladium, directing C-H activation and subsequent functionalization to a nearby position. researchgate.net This approach leverages the unique reactivity of the amino group to achieve site-selectivity that would otherwise be difficult to control. rsc.org
The table below outlines the characteristics of the different nitrogen atoms and potential selective reactions.
| Nitrogen Atom | Type | Expected Basicity/Nucleophilicity | Potential Selective Reactions |
|---|---|---|---|
| 8-NH2 | Primary Arylamine (exocyclic) | Moderately nucleophilic | Acylation, Sulfonylation, Diazotization, Directing group for metal catalysis |
| N1 | Pyrrole-type (imidazole) | Low (lone pair in aromatic system) | Generally unreactive to electrophiles unless deprotonated with a very strong base |
| N4 | Pyridine-type (bridgehead) | High (most basic site) | Protonation (salt formation), Alkylation (quaternization) with strong electrophiles |
Structure Activity Relationship Sar Methodologies and Rational Design in Imidazo 1,2 a Pyridine Chemistry
Principles of Structure-Activity Relationship (SAR) Studies Applied to Imidazo[1,2-a]pyridines
Structure-Activity Relationship (SAR) studies are a fundamental concept in medicinal chemistry that correlate the structural features of a molecule with its biological activity. For the imidazo[1,2-a]pyridine (B132010) scaffold, SAR studies have been instrumental in identifying key structural determinants for a variety of biological targets. The core principle involves systematically modifying the chemical structure of a lead compound and observing the resulting changes in its biological efficacy.
The imidazo[1,2-a]pyridine ring system offers several positions for substitution (C-2, C-3, C-5, C-6, C-7, and C-8), allowing for a wide range of structural modifications. SAR studies have revealed that the nature and position of these substituents significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, substitutions at the C-2 and C-3 positions are often crucial for modulating potency and selectivity, while modifications at the C-6, C-7, and C-8 positions can impact physical properties like solubility and metabolic stability.
A comprehensive analysis of imidazo[1,2-a]pyridine derivatives has shown their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The development of these compounds is often guided by SAR principles, where researchers systematically explore the effects of different functional groups to optimize activity against a specific biological target. This iterative process of design, synthesis, and biological evaluation is central to the discovery of new drug candidates based on the imidazo[1,2-a]pyridine scaffold.
Influence of Halogenation at C-3 and C-6 on Molecular Interactions
Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of a molecule. In the context of imidazo[1,2-a]pyridines, the introduction of halogen atoms at the C-3 and C-6 positions has been shown to have a profound impact on their molecular interactions and biological efficacy.
At the C-3 position , halogenation can significantly influence the electronic and steric properties of the molecule. For example, the introduction of a chlorine atom at this position has been reported to enhance the anticandidosis activity of certain imidazo[1,2-a]pyridinyl-phenylacrylonitrile derivatives. jmchemsci.com This enhancement is attributed to the electron-withdrawing nature of the halogen, which can alter the charge distribution of the scaffold and potentially lead to stronger interactions with the target protein. Furthermore, the steric bulk of the halogen can influence the binding orientation of the molecule within the active site of an enzyme or receptor.
The table below summarizes the observed effects of halogenation at the C-3 and C-6 positions on the biological activity of selected imidazo[1,2-a]pyridine derivatives.
| Position of Halogenation | Halogen | Compound Series | Observed Effect on Biological Activity |
| C-3 | Chlorine | Imidazo[1,2-a]pyridinyl-phenylacrylonitriles | Enhanced anticandidosis activity jmchemsci.com |
| C-6 | Chlorine, Fluorine | Imidazo[1,2-a]pyridine-3-carboxamides | Modulation of antimycobacterial potency nih.gov |
Impact of the 8-Amino Substituent on Scaffold Interactions
Methodologies for Elucidating SAR: From Ligand-Based to Structure-Based Approaches
The elucidation of SAR for imidazo[1,2-a]pyridine derivatives employs a variety of methodologies, which can be broadly categorized into ligand-based and structure-based approaches.
Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules with known activities to derive a model that explains their SAR. A common ligand-based method is pharmacophore modeling , which identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. Another powerful ligand-based technique is Quantitative Structure-Activity Relationship (QSAR) , which develops mathematical models that correlate the physicochemical properties of molecules with their biological activities.
Structure-based approaches are employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. These methods allow for a more direct understanding of how a ligand interacts with its target at the molecular level. Molecular docking is a key structure-based technique that predicts the preferred orientation of a ligand when bound to a target protein. This information can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's affinity and selectivity.
The development of imidazo[1,2-a]pyridine derivatives often involves an integrated approach, where insights from both ligand-based and structure-based methods are combined to guide the design of new compounds with improved properties.
Computational Tools in SAR Analysis for Imidazo[1,2-a]pyridine Derivatives
Computational chemistry plays a vital role in modern drug discovery and is extensively used in the SAR analysis of imidazo[1,2-a]pyridine derivatives. A variety of computational tools are employed to model molecular interactions, predict biological activities, and guide the rational design of new compounds.
Molecular docking programs , such as AutoDock and Glide, are widely used to predict the binding modes of imidazo[1,2-a]pyridine derivatives within the active site of their biological targets. nih.gov These simulations provide valuable insights into the key intermolecular interactions that govern binding affinity and can help to explain observed SAR trends. For example, docking studies can reveal how different substituents on the imidazo[1,2-a]pyridine scaffold influence its interaction with specific amino acid residues in the target protein.
Pharmacophore modeling software , like PHASE, is used to generate 3D pharmacophore models from a set of active compounds. These models can then be used to screen virtual libraries for new molecules that fit the pharmacophore and are therefore likely to be active.
Quantum mechanics (QM) methods , such as Density Functional Theory (DFT), are employed to calculate the electronic properties of molecules, such as charge distribution and molecular orbital energies. This information can be used to understand the reactivity of the imidazo[1,2-a]pyridine scaffold and to rationalize the influence of different substituents on its biological activity.
The table below lists some of the computational tools commonly used in the SAR analysis of imidazo[1,2-a]pyridine derivatives and their primary applications.
| Computational Tool | Primary Application in SAR Analysis |
| AutoDock, Glide | Molecular docking to predict ligand-protein binding modes and interactions. nih.gov |
| PHASE | Ligand-based pharmacophore modeling and virtual screening. |
| Desmond | Molecular dynamics simulations to study the dynamic behavior of ligand-protein complexes. |
| Gaussian, GAMESS | Quantum mechanics calculations to determine electronic properties. |
Theoretical and Computational Chemistry Studies on 3,6 Dibromoimidazo 1,2 a Pyridin 8 Amine and Analogs
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to determine key electronic parameters. researchgate.net
Studies on analogs such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) reveal important insights into the electronic nature of this scaffold. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in understanding the molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical stability and reactivity. For instance, the HOMO-LUMO gap for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine was calculated to be 4.343 eV. researchgate.net
Molecular Electrostatic Potential (MEP) maps are also generated through DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps use a color scale to represent different electrostatic potential values, where red indicates regions of high electron density (nucleophilic) and blue indicates regions of low electron density (electrophilic). Such analyses are vital for understanding intermolecular interactions and reaction mechanisms. nih.gov
Table 1: Calculated Electronic Properties of an Imidazo[1,2-a]pyridine Analog
| Parameter | Value | Reference |
| HOMO Energy | Data not available | |
| LUMO Energy | Data not available | |
| HOMO-LUMO Gap (ΔE) | 4.343 eV | researchgate.net |
Data for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to screen for potential drug candidates by predicting the binding affinity and mode of interaction with a biological target. For imidazo[1,2-a]pyridine derivatives, docking studies have been performed against various targets to explore their therapeutic potential. acs.orgnih.gov
For example, in a study of novel imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential inhibitors for SARS-CoV-2, molecular docking revealed significant binding affinities to the ACE2 and spike proteins. nih.gov The docking scores, which represent the binding energy, indicated that some derivatives had remarkable affinity, with values of -9.1 and -7.3 kcal/mol for the ACE2 and spike proteins, respectively. nih.gov These studies also elucidate the key amino acid residues involved in the binding interactions, such as hydrogen bonds and hydrophobic interactions.
Molecular dynamics (MD) simulations are often employed to supplement docking studies by providing insights into the dynamic stability of the ligand-protein complex over time. nih.gov MD simulations can confirm the stability of the docked pose and provide a more detailed understanding of the conformational changes that may occur upon ligand binding.
Table 2: Example of Molecular Docking Scores for Imidazo[1,2-a]pyrimidine Derivatives against SARS-CoV-2 Targets
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
| Top-scoring derivative | ACE2 | -9.1 | nih.gov |
| Top-scoring derivative | Spike Protein | -7.3 | nih.gov |
| MLN-4760 (inhibitor) | ACE2 | -7.3 | nih.gov |
| Angiotensin II | ACE2 | -9.2 | nih.gov |
Conformational Analysis and Energy Landscape Exploration
The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (rotamers) of a molecule and to understand the energy barriers between them. For flexible molecules, exploring the potential energy surface (PES) is crucial for identifying the global minimum energy conformation and other low-energy conformers that may be biologically relevant.
For substituted imidazo[1,2-a]pyridines, different rotameric conformations can be stabilized by intramolecular hydrogen bonds. nih.gov Computational methods, such as PES scanning using DFT, can be used to identify these stable forms. nih.gov The relative populations of these conformations are influenced by the strength of these non-covalent interactions. Structural analysis of imidazo[1,2-a]pyridine-based peptidomimetics using NMR has suggested that these scaffolds can adopt extended β-strand-like conformations in solution. nih.gov This highlights the importance of conformational preferences in the design of molecules that mimic biological structures.
Computational Prediction of Reaction Pathways and Selectivity
Computational chemistry plays a significant role in predicting the feasibility and outcome of chemical reactions. By modeling reaction intermediates and transition states, it is possible to elucidate reaction mechanisms and predict the selectivity of a reaction. For the synthesis of imidazo[1,2-a]pyridines, various synthetic routes have been developed, and computational studies can help in optimizing these reactions. acs.orgorganic-chemistry.orgmdpi.com
For instance, a plausible mechanistic pathway for the molecular iodine-catalyzed synthesis of imidazo[1,2-a]pyridin-3-yl derivatives has been proposed based on computational and experimental outcomes. acs.org Such studies can predict the most likely reaction pathway by calculating the activation energies for different possible routes. This information is invaluable for synthetic chemists in choosing the appropriate reaction conditions and reagents to achieve the desired product with high yield and selectivity.
In Silico Screening and Lead Optimization Strategies
In silico screening, also known as virtual screening, is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method is often used in the early stages of drug discovery to narrow down the number of compounds that need to be synthesized and tested in vitro.
For the imidazo[1,2-a]pyridine scaffold, virtual screening has been successfully employed to expand hit chemotypes and improve antiparasitic activity. researchgate.netscispace.com This process often involves docking large compound libraries into the active site of a target protein and ranking them based on their predicted binding affinities.
Once a promising hit is identified, lead optimization is carried out to improve its pharmacological and pharmacokinetic properties. This involves making systematic chemical modifications to the lead compound and evaluating the effect of these changes on its activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. acs.org Computational tools are heavily utilized in this phase to predict the impact of structural modifications, thus guiding the synthetic efforts in a more rational and efficient manner. nih.gov
Advanced Spectroscopic and Analytical Techniques for Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Substituted Imidazo[1,2-a]pyridines
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms, allowing for the assembly of the molecular framework.
For the imidazo[1,2-a]pyridine (B132010) scaffold, the proton (¹H) NMR spectrum exhibits characteristic signals for the protons on both the pyridine (B92270) and imidazole (B134444) rings. The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents. In the case of 3,6-Dibromoimidazo[1,2-a]pyridin-8-amine, the protons on the pyridine ring are expected to be influenced by the electron-donating amino group at position 8 and the electron-withdrawing bromine atom at position 6. The imidazole ring has a proton at position 2 and a bromine substituent at position 3.
Based on published data for various substituted imidazo[1,2-a]pyridines, the following table outlines the expected ¹H NMR chemical shifts for the protons in this compound.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~7.5 - 8.0 | Singlet | - |
| H-5 | ~7.0 - 7.5 | Doublet | ~9.0 |
| H-7 | ~7.2 - 7.7 | Doublet | ~9.0 |
| -NH₂ | ~4.5 - 6.0 | Broad Singlet | - |
Similarly, the carbon-13 (¹³C) NMR spectrum provides crucial information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine core are well-documented. tci-thaijo.org The presence of bromine atoms at positions 3 and 6 will cause a significant downfield shift for these carbons due to the inductive effect of the halogen. The amino group at position 8, being an electron-donating group, will cause an upfield shift for the carbon atom at this position.
The following table summarizes the anticipated ¹³C NMR chemical shifts for this compound.
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | ~130 - 140 |
| C-3 | ~110 - 120 |
| C-5 | ~120 - 130 |
| C-6 | ~115 - 125 |
| C-7 | ~110 - 120 |
| C-8 | ~140 - 150 |
| C-8a | ~145 - 155 |
It is important to note that these are estimated values, and the actual experimental data may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which can be used to confirm its elemental composition.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The imidazo[1,2-a]pyridine core is relatively stable, and its fragmentation is influenced by the nature and position of the substituents. The presence of two bromine atoms in this compound will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 1:2:1, which is a clear indicator of the presence of two bromine atoms.
Loss of a bromine radical (•Br): This would lead to a significant fragment ion at [M+H-Br]⁺.
Loss of HBr: This would result in a fragment ion at [M+H-HBr]⁺.
Cleavage of the imidazole ring: This could lead to the formation of smaller fragment ions corresponding to the substituted pyridine and imidazole moieties.
Loss of the amino group: Fragmentation involving the amino group could also be observed.
The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the confirmation of the connectivity of the atoms within the molecule.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds and functional groups present in the molecule.
Based on studies of imidazo[1,2-a]pyridine and its derivatives, the following table summarizes the expected characteristic IR absorption bands for this compound. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3400 - 3200 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C=N (imidazole) | Stretching | 1650 - 1580 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-N (aromatic amine) | Stretching | 1350 - 1250 |
| C-Br | Stretching | 700 - 500 |
The N-H stretching vibrations of the primary amine group at position 8 are expected to appear as two distinct bands in the 3400-3200 cm⁻¹ region. The aromatic C-H stretching vibrations will be observed between 3100 and 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the fused ring system will give rise to a series of complex bands in the 1650-1450 cm⁻¹ region, which is characteristic of the imidazo[1,2-a]pyridine core. The C-N stretching of the aromatic amine and the C-Br stretching vibrations will be found in the fingerprint region of the spectrum.
X-ray Crystallography for Solid-State Structural Determination
While a crystal structure for this compound has not been reported, the crystal structure of the closely related compound, 6-Bromoimidazo[1,2-a]pyridin-8-amine, has been determined. nih.govnih.gov This structure reveals that the imidazo[1,2-a]pyridine ring system is essentially planar. nih.govnih.gov The molecules in the crystal are linked by intermolecular N-H···N hydrogen bonds, forming a layered structure. nih.govnih.gov
It is highly probable that this compound would adopt a similar planar conformation in the solid state. The presence of the additional bromine atom at position 3 might influence the crystal packing due to steric and electronic effects, potentially leading to different intermolecular interactions. A single-crystal X-ray diffraction analysis of this compound would provide unequivocal proof of its structure and detailed insights into its solid-state architecture.
The table below presents the crystallographic data for the related compound, 6-Bromoimidazo[1,2-a]pyridin-8-amine. nih.gov
| Parameter | 6-Bromoimidazo[1,2-a]pyridin-8-amine |
| Chemical Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.1378 (5) |
| b (Å) | 21.2006 (8) |
| c (Å) | 6.9744 (3) |
| β (°) | 92.6106 (7) |
| Volume (ų) | 2235.97 (15) |
| Z | 12 |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for determining its purity.
A reversed-phase HPLC method, typically using a C18 stationary phase, would be employed. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The purity of the sample is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.
The development of a robust HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution between the main peak and any potential impurities, which could include starting materials, by-products, or isomers. For the separation of dibrominated pyridine isomers, for instance, a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier has been shown to be effective. sielc.com A similar approach could be adapted for the purity assessment of this compound.
In addition to purity assessment, preparative chromatography can be used to purify the compound on a larger scale. Flash column chromatography using silica (B1680970) gel is a common technique for the purification of imidazo[1,2-a]pyridine derivatives during their synthesis. mdpi.com
Future Directions and Emerging Research Avenues for 3,6 Dibromoimidazo 1,2 a Pyridin 8 Amine
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of imidazo[1,2-a]pyridines has traditionally relied on methods that often involve harsh conditions, multi-step processes, and the use of hazardous reagents. The future of synthesizing 3,6-Dibromoimidazo[1,2-a]pyridin-8-amine and its analogs lies in the adoption of green chemistry principles to enhance both efficiency and environmental sustainability.
Emerging strategies focus on minimizing waste, reducing energy consumption, and utilizing safer solvents and catalysts. Key areas of development include:
Microwave-Assisted Synthesis: This technique significantly accelerates reaction times, often leading to higher yields and purer products compared to conventional heating. connectjournals.comsciforum.netnih.gov Microwave irradiation has been successfully used to rapidly produce imidazo[1,2-a]pyridine (B132010) derivatives, sometimes under solvent-free conditions. organic-chemistry.org
Ultrasound-Assisted Reactions: Sonication provides an alternative energy source that can promote reactions by creating localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. arkat-usa.orgresearchgate.net Ultrasound has been employed for the C-H functionalization of ketones in water to produce imidazo[1,2-a]pyridines without the need for a metal catalyst. organic-chemistry.orgx-mol.net
Green Solvents and Catalysts: A major push is towards replacing hazardous organic solvents with environmentally benign alternatives like water. x-mol.net For instance, efficient syntheses have been developed in aqueous micellar media, which act as nanoreactors to facilitate the reaction. acs.org The use of green catalysts, such as ammonium (B1175870) chloride or molecular iodine, further reduces the environmental impact. mdpi.comacs.org
One-Pot and Multicomponent Reactions (MCRs): Combining multiple reaction steps into a single operation (a one-pot reaction) or using three or more starting materials in one pot (MCRs) dramatically improves efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. bio-conferences.orgbeilstein-journals.orgrsc.org The Groebke–Blackburn–Bienaymé reaction (GBBR), a type of MCR, is a powerful and greener alternative for synthesizing substituted imidazo[1,2-a]pyridines. mdpi.combeilstein-journals.org
| Parameter | Conventional Methods | Emerging Sustainable Methods |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound |
| Solvents | Often hazardous organic solvents (e.g., DMF) | Water, ethanol, solvent-free conditions |
| Catalysts | Heavy metals, strong acids/bases | Ammonium chloride, iodine, biocatalysts, metal-free systems |
| Reaction Time | Hours to days | Minutes to a few hours |
| Process | Multi-step with intermediate isolation | One-pot, multicomponent reactions (MCRs) |
| Waste Generation | Higher | Lower (higher atom economy) |
Exploration of New Derivatization Reactions for Expanded Molecular Diversity
To explore the full therapeutic potential of this compound, it is crucial to develop a diverse library of related compounds. Future research will heavily focus on novel derivatization reactions, particularly those that allow for precise modification of the core structure.
Direct C-H functionalization has become a paramount strategy, as it avoids the need for pre-functionalized starting materials, thus shortening synthetic routes and improving atom economy. rsc.orgresearchgate.net Research in this area is rapidly advancing:
Visible Light Photocatalysis: This green and efficient method uses light energy to drive chemical reactions, often under mild conditions. nih.govnih.gov It has been successfully applied to introduce a wide array of functional groups onto the imidazo[1,2-a]pyridine scaffold, including aryl, sulfonyl, and various fluoroalkyl groups. nih.govmdpi.comrsc.org This strategy offers a powerful tool for modifying the electronic and steric properties of the parent molecule. nih.gov
Radical Reactions: The functionalization of imidazo[1,2-a]pyridines through radical intermediates is another burgeoning area. rsc.org These reactions, which can be initiated by photocatalysis or other means, enable the formation of new carbon-carbon and carbon-heteroatom bonds at positions that are often difficult to access through traditional ionic chemistry.
Multi-Component Reactions (MCRs): Beyond their use in synthesizing the core scaffold, MCRs can also be used for its derivatization. nih.gov For example, a three-component, catalyst-free reaction has been developed to functionalize the C-3 position of imidazo[1,2-a]pyridines, rapidly generating new chemical entities for drug discovery. nih.gov
| Reaction Type | Position(s) Functionalized | Functional Groups Introduced | Key Advantages |
|---|---|---|---|
| Visible Light Photocatalysis | Primarily C3 | Aryl, Fluoroalkyl, Sulfonyl, Aminoalkyl | Mild conditions, high selectivity, green energy source. nih.govmdpi.com |
| C-H Arylation | C3 | Aryl, Heteroaryl | Avoids pre-functionalization, high atom economy. rsc.org |
| Petasis-like MCR | C3 | Arylomethyl | Catalyst-free, one-pot, uses commercial reagents. nih.gov |
| Sulfonylation | C3 | Sulfone groups | Introduces important pharmacophore under mild conditions. nih.gov |
| Aminoalkylation | C3 | Aminoalkyl groups | Forms C-C and C-heteroatom bonds for pharmaceutical skeletons. nih.govmdpi.com |
Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-a]pyridine Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on the imidazo[1,2-a]pyridine scaffold. nih.gov These computational tools can analyze vast datasets to predict molecular properties, optimize synthetic routes, and design novel compounds with desired activities. iscientific.org
Future applications in the context of this compound include:
In Silico Screening and Drug Design: ML models can be trained to predict the biological activity and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity) of virtual libraries of imidazo[1,2-a]pyridine derivatives. nih.govbenthamdirect.com This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. benthamdirect.comresearchgate.net Such in silico studies have already been used to design novel imidazo[1,2-a]pyridine derivatives as potential anti-tubercular agents. nih.gov
Retrosynthesis Prediction: AI-powered tools can propose viable synthetic pathways for complex target molecules. acs.org By analyzing known chemical reactions, these programs can suggest novel and efficient routes to new derivatives of this compound, potentially uncovering pathways that a human chemist might overlook.
Reaction Optimization: Machine learning algorithms can optimize reaction conditions (e.g., temperature, catalyst loading, solvent) by learning from experimental data. technologynetworks.com An AI integrated with automated synthesis platforms can autonomously run experiments, analyze the results, and decide on the next set of conditions to find the optimal protocol for a given transformation, accelerating the development of efficient synthetic methods. technologynetworks.comarxiv.org
Advanced Mechanistic Insights through In Situ Spectroscopy and Kinetic Studies
A fundamental understanding of reaction mechanisms is essential for optimizing synthetic routes, controlling selectivity, and ensuring scalability. Future research will increasingly employ advanced analytical techniques to gain real-time insights into the chemical transformations involved in the synthesis and derivatization of imidazo[1,2-a]pyridines.
While specific studies on this compound are yet to be published, the methodologies applied to the broader class are directly relevant. Plausible mechanisms are often proposed based on the final products and control experiments. For example, the mechanism for iodine-catalyzed synthesis is believed to involve iodine acting as a Lewis acid to activate carbonyl groups. acs.org Similarly, a proposed mechanism for a three-component reaction involves the formation of an imine, a [4+1] cycloaddition with an isocyanide, followed by a retro-aza-ene reaction. beilstein-journals.org
To move beyond proposed pathways to direct observation, future work will involve:
In Situ Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry can be used to monitor reactions as they occur. This allows for the direct detection of transient intermediates and byproducts, providing concrete evidence for proposed mechanistic pathways.
Kinetic Studies: By systematically varying reaction parameters like concentration and temperature and measuring the reaction rates, detailed kinetic analyses can be performed. These studies help to determine the rate-determining step of a reaction and provide quantitative data to support or refute a proposed mechanism.
Computational Modeling: Density Functional Theory (DFT) calculations are powerful tools for modeling reaction pathways, calculating the energies of transition states and intermediates, and predicting the regioselectivity of reactions. nih.gov These computational studies complement experimental work by providing a molecular-level picture of the reaction mechanism. nih.gov
By combining these advanced techniques, researchers can build a comprehensive understanding of the underlying mechanisms, paving the way for more rational and efficient synthesis of this compound and its future generations of derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,6-dibromoimidazo[1,2-a]pyridin-8-amine, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves cyclization of 2,3-diaminopyridine derivatives with halogenated aldehydes. For example, reacting 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux yields the imidazo[1,2-a]pyridine core . Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in chloroform . Purity optimization requires recrystallization (e.g., from hexane or dichloromethane) and validation via HPLC (>95% purity) .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms the planar imidazo[1,2-a]pyridine core, with bromine substituents at positions 3 and 5. Anisotropic displacement ellipsoid plots and hydrogen-bonding networks (N–H⋯N) are critical for structural validation . NMR (e.g., H, C) and HRMS data are essential for confirming molecular weight and substituent positions .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Structural analogs demonstrate antimicrobial and kinase inhibitory activity. For example, imidazo[1,2-a]pyridine derivatives inhibit cyclin-dependent kinase-2 (CDK2) via competitive binding to ATP pockets . Antimicrobial assays against Mycobacterium tuberculosis involve MIC determinations using microdilution methods .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during bromination of the imidazo[1,2-a]pyridine scaffold?
- Methodological Answer : Regioselectivity depends on electronic and steric factors. Bromination with NBS in acetic acid favors position 3 due to electron-withdrawing effects of the pyridine nitrogen, while bromine in chloroform under reflux targets position 6 . Competitive pathways can be monitored via H NMR tracking of intermediates .
Q. What strategies resolve contradictions in spectral data for dibromoimidazo derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from residual solvents or tautomeric forms. Deuterated solvent swaps (e.g., DMSO-d6 vs. CDCl3) and 2D NMR (COSY, HSQC) clarify ambiguous signals . High-resolution mass spectrometry (HRMS) with <5 ppm error validates molecular formulas .
Q. How can computational methods predict binding modes of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations assess interactions with enzymes like CDK2. Docking scores and binding free energy calculations (MM-PBSA) prioritize high-affinity conformers . Pharmacophore modeling identifies critical hydrogen-bond donors (amine group) and hydrophobic contacts (bromine substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
